1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one
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Overview
Description
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a difluoromethyl group attached to an azetidine ring, and a methoxyphenyl group attached to an ethanone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The difluoromethyl and methoxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may contribute to the compound’s stability and reactivity, while the methoxyphenyl group can participate in aromatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound features a hydroxymethyl group instead of a difluoromethyl group.
1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one: This compound has a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the difluoromethyl group enhances its lipophilicity, while the methoxyphenyl group provides aromatic stability. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-5-3-2-4-9(11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTUOBNBMUYOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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